4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile is an organic compound that features a morpholine ring substituted with a 3-bromophenylacetyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile typically involves the following steps:
Formation of 3-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.
Acylation of morpholine: The 3-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with morpholine to form the 3-bromophenylacetyl morpholine.
Introduction of the nitrile group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the nitrile group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amide or carboxylic acid.
Oxidation and reduction: Products will depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: The compound can be used to study the effects of brominated phenyl compounds on biological systems.
Material science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Bromophenyl)acetyl]morpholine-3-carbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
4-[2-(3-Bromophenyl)acetyl]piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile is unique due to the specific positioning of the bromine atom and the combination of the morpholine ring with the nitrile group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIRGCJVUTMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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